molecular formula C13H15ClO4 B14351858 (2-Methyl-3-oxobutan-2-yl) 2-(4-chlorophenoxy)acetate CAS No. 92021-46-0

(2-Methyl-3-oxobutan-2-yl) 2-(4-chlorophenoxy)acetate

Cat. No.: B14351858
CAS No.: 92021-46-0
M. Wt: 270.71 g/mol
InChI Key: WOSHOLQSAHJFLD-UHFFFAOYSA-N
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Description

(2-Methyl-3-oxobutan-2-yl) 2-(4-chlorophenoxy)acetate is an organic compound with a complex structure that includes a chlorophenoxy group and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-oxobutan-2-yl) 2-(4-chlorophenoxy)acetate typically involves the esterification of 2-(4-chlorophenoxy)acetic acid with 2-methyl-3-oxobutan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-oxobutan-2-yl) 2-(4-chlorophenoxy)acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

(2-Methyl-3-oxobutan-2-yl) 2-(4-chlorophenoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: A precursor in the synthesis of (2-Methyl-3-oxobutan-2-yl) 2-(4-chlorophenoxy)acetate.

    2-Methyl-3-oxobutan-2-ol: Another precursor used in the synthesis process.

    Phenoxyacetic acid derivatives:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

92021-46-0

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

(2-methyl-3-oxobutan-2-yl) 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C13H15ClO4/c1-9(15)13(2,3)18-12(16)8-17-11-6-4-10(14)5-7-11/h4-7H,8H2,1-3H3

InChI Key

WOSHOLQSAHJFLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)OC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

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